molecular formula C7H8F3N3O2 B13212909 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13212909
M. Wt: 223.15 g/mol
InChI Key: QWNZGLJNOCRZOD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoroethyl group, which is known for its electron-withdrawing properties, and a tetrahydropyrimidine-2,4-dione core, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of a suitable precursor with 2,2,2-trifluoroethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity. For instance, the use of trifluoromethyl ketones as intermediates can be a viable approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of a trifluoroethyl group and a tetrahydropyrimidine-2,4-dione core

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

5-(aminomethyl)-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H8F3N3O2/c8-7(9,10)3-13-2-4(1-11)5(14)12-6(13)15/h2H,1,3,11H2,(H,12,14,15)

InChI Key

QWNZGLJNOCRZOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(F)(F)F)CN

Origin of Product

United States

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